molecular formula C13H6F3NO B6376447 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1262003-58-6

2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No. B6376447
CAS RN: 1262003-58-6
M. Wt: 249.19 g/mol
InChI Key: UMVGWDVRADZKLF-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% (abbreviated as 2C4TFPP) is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 222-224°C. 2C4TFPP is a useful reagent for a number of organic and inorganic processes, including the synthesis of dyes, pigments, pharmaceuticals, and other compounds. In addition, it can be used as a catalyst in the synthesis of polymers and other materials. Furthermore, 2C4TFPP has a variety of biochemical and physiological effects that make it a valuable tool in laboratory experiments.

Scientific Research Applications

2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of dyes and pigments, such as anthraquinone blue, indigo, and quinacridone red. In addition, 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% is used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. Furthermore, it is used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% is not fully understood. However, it is known that the compound acts as a Lewis acid, which means that it can form a coordinate covalent bond with a Lewis base. This allows it to act as a catalyst in the synthesis of a variety of compounds. In addition, 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% can also act as a proton donor, which allows it to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, it has been found to have antioxidant, antifungal, and antiproliferative effects. Furthermore, 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% has been found to have anti-cancer properties and to be effective in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% is that it is a relatively inexpensive reagent. In addition, it is easy to handle and has a wide range of applications. However, it is important to note that 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% is a hazardous material and should be handled with care. In addition, it should be used in a well-ventilated area and should not be inhaled or ingested.

Future Directions

There are a number of potential future directions in which 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% could be used. One potential direction is the development of new pharmaceuticals and other compounds that could be synthesized using 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% as a catalyst. In addition, further research could be done to better understand the biochemical and physiological effects of 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95%. Furthermore, more research could be done to explore the potential applications of 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% in the treatment of various types of cancer. Finally, further research could be done to explore the potential of 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% as a proton donor and as a catalyst in the synthesis of other compounds.

Synthesis Methods

2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 2-cyano-4-hydroxybenzoic acid with 2,4,6-trifluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The second step is the reaction of the resulting 2-cyano-4-(2,4,6-trifluorophenyl)phenol with a base, such as sodium hydroxide, in an aqueous medium. The resulting product is a 95% pure 2-Cyano-4-(2,4,6-trifluorophenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-5-(2,4,6-trifluorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO/c14-9-4-10(15)13(11(16)5-9)7-1-2-12(18)8(3-7)6-17/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVGWDVRADZKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684830
Record name 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(2,4,6-trifluorophenyl)phenol

CAS RN

1262003-58-6
Record name 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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